molecular formula C23H26O8 B157882 17-Hydroxywortmannin CAS No. 58053-83-1

17-Hydroxywortmannin

カタログ番号 B157882
CAS番号: 58053-83-1
分子量: 430.4 g/mol
InChIキー: XLJORQYAOTYVQS-OGCOKEDGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

17-Hydroxywortmannin is a derivative of wortmannin, a steroid metabolite of the fungi Penicillium funiculosum . It has been identified as a drug that resensitizes TRAIL-resistant cancer cells . It corrects the deficiency of caspase-8 in drug-resistant cells along with defects in apoptotic cell death .


Synthesis Analysis

The synthesis of 17-Hydroxywortmannin involves several steps. For instance, 17-Hydroxywortmannin (129 mg, 0.3 mmol) is dissolved in 5 ml methylene chloride and stirred at room temperature under a nitrogen atmosphere .


Molecular Structure Analysis

The 17-Hydroxywortmannin molecule contains a total of 98 bond(s). There are 47 non-H bond(s), 6 multiple bond(s), 13 rotatable bond(s), 6 double bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 1 nine-membered .


Chemical Reactions Analysis

17-Hydroxywortmannin is an inhibitor of PIK3C3-beclin 1 (BECN1) complex and autophagy activity . It has been found to correct the deficiency of caspase-8 in drug-resistant cells .


Physical And Chemical Properties Analysis

17-Hydroxywortmannin has a density of 1.4±0.1 g/cm3, a boiling point of 615.4±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.9 mmHg at 25°C .

科学的研究の応用

Phosphoinositide 3-Kinase (PI3K) Inhibition in Cancer Therapy

17-Hydroxywortmannin has been studied extensively as a potent inhibitor of phosphoinositide 3-kinase (PI3K). This enzyme is frequently deregulated in various human cancers, making it a significant target for chemotherapy. Enhancements of 17-hydroxywortmannin, such as pegylation, have improved its therapeutic properties, including stability, solubility, and reduced toxicity. These enhancements also increase its therapeutic index, making it more suitable for use in human tumor xenograft models (Zhu et al., 2006).

Synthesis and Structure-Activity Relationships for Improved Anticancer Efficacy

Research on the synthesis and structure-activity relationships of 17-hydroxywortmannin derivatives has led to the development of compounds with greater PI3K inhibitory potency. These compounds display enhanced properties like stability and aqueous solubility. Notably, such derivatives have shown significant efficacy in preclinical models, indicating their potential for improved anticancer therapies (Zask et al., 2008).

Potentiation of Anticancer Agents

17-Hydroxywortmannin, when used in combination with other agents, has demonstrated an ability to enhance the efficacy of these treatments. For instance, its combination with TRAIL (TNF-related apoptosis-inducing ligand) in colon cancer cells has shown promising results. 17-Hydroxywortmannin aids in overcoming TRAIL resistance by modulating autophagy and apoptotic pathways, indicating its potential as a combination therapy in resistant cancer types (Dai et al., 2019).

Development of Novel Conjugates for Targeted Therapy

The creation of hybrid inhibitors combining 17-hydroxywortmannin with other anticancer agents has opened new avenues in targeted cancer therapy. These conjugates, upon in vivo hydrolysis, release potent inhibitors that target multiple pathways, such as PI3K and mTOR, offering robust and synergistic anticancer effects. Such developments have shown profound activity in preclinical models and highlight the potential of 17-hydroxywortmannin in innovative cancer treatment strategies (Ayral-Kaloustian et al., 2010).

Safety And Hazards

For safety and hazards information, it is recommended to refer to the Safety Data Sheet (SDS) of 17-Hydroxywortmannin .

将来の方向性

The future direction of 17-Hydroxywortmannin research is promising. It has been suggested that a combination of TRAIL with a PIK3C3-BECN1 inhibitor, such as 17-Hydroxywortmannin, could be a promising therapeutic approach for the treatment of colon cancer .

特性

IUPAC Name

[(1R,3R,5S,6S,9R,18S)-6-hydroxy-18-(methoxymethyl)-1,5-dimethyl-11,16-dioxo-13,17-dioxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),12(19),14-trien-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26O8/c1-10(24)30-13-7-22(2)12(5-6-14(22)25)16-18(13)23(3)15(9-28-4)31-21(27)11-8-29-20(17(11)23)19(16)26/h8,12-15,25H,5-7,9H2,1-4H3/t12-,13+,14-,15+,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLJORQYAOTYVQS-OGCOKEDGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2(C(CCC2O)C3=C1C4(C(OC(=O)C5=COC(=C54)C3=O)COC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1C[C@]2([C@@H](CC[C@@H]2O)C3=C1[C@]4([C@H](OC(=O)C5=COC(=C54)C3=O)COC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

17-Hydroxywortmannin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17-Hydroxywortmannin
Reactant of Route 2
Reactant of Route 2
17-Hydroxywortmannin
Reactant of Route 3
17-Hydroxywortmannin
Reactant of Route 4
Reactant of Route 4
17-Hydroxywortmannin
Reactant of Route 5
Reactant of Route 5
17-Hydroxywortmannin
Reactant of Route 6
17-Hydroxywortmannin

Citations

For This Compound
183
Citations
K Yu, J Lucas, T Zhu, A Zask, C Gaydos… - Cancer biology & …, 2005 - Taylor & Francis
… PWT-458, pegylated-17-hydroxywortmannin, is a novel and highly potent inhibitor of PI3K in … ), PWT-458 releases its active moiety 17-hydroxywortmannin (17-HWT), the most potent …
Number of citations: 91 www.tandfonline.com
T Zhu, J Gu, K Yu, J Lucas, P Cai, R Tsao… - Journal of medicinal …, 2006 - ACS Publications
… Pegylation of wortmannin and 17-hydroxywortmannin gives rise to conjugates with improved properties, including a higher therapeutic index. Pegylated 17-hydroxywortmannin (8, PWT-…
Number of citations: 50 pubs.acs.org
S Dai, S Yang, X Hu, W Sun, G Tawa, W Zhu… - Molecular cancer …, 2019 - AACR
… We identified 17-hydroxywortmannin (17-HW) as a drug that resensitized TRAIL-resistant cancer cells. Further studies revealed an increased BECN1 protein level accompanied by a …
Number of citations: 5 aacrjournals.org
A Zask, J Kaplan, L Toral-Barza… - Journal of medicinal …, 2008 - ACS Publications
… In summary, ring opening of 17-hydroxywortmannin (2) with secondary amines leads to … These findings show that ring-opened 17-hydroxywortmannin analogues have exciting …
Number of citations: 40 pubs.acs.org
M Kocher, KJ Clemetson - FEBS letters, 1991 - Elsevier
… The effect of the platelet inhibitor 17-hydroxywortmannin (HWT) on these protein kinases was investigated in intact platelets and in vitro. HWT inhibits the increase in activity of these …
Number of citations: 4 www.sciencedirect.com
KJ Clemetson, M Kocher, V von Tscharner - Mechanisms of Platelet …, 1993 - Springer
Although the importance of protein kinases in platelet activation, particularly protein kinase C (PKC), is well established there remain many problems regarding the various …
Number of citations: 1 link.springer.com
M Thelen, P Peveri, P Kernen… - The FASEB …, 1988 - Wiley Online Library
… In addition, the respiratory burst elicited by either stimulus was inhibited by 17‐hydroxywortmannin and staurosporine. Two conclusions are drawn from these results: 1) neutrophil …
Number of citations: 395 faseb.onlinelibrary.wiley.com
JL Giner, KA Kehbein, JA Cook, MC Smith… - Bioorganic & medicinal …, 2006 - Elsevier
… The esterification of 11-deacetylwortmannin, 17-hydroxywortmannin, and demethoxyviridin with the fluorescent carboxylic acids NBD-sarcosine and 7-dimethylaminocoumarin-4-acetic …
Number of citations: 18 www.sciencedirect.com
MU Ehrengruber, DA Deranleau… - Journal of …, 1996 - journals.biologists.com
… Relative changes in 90 scattering (top) and extinction (bottom) of cells pretreated with 1 μmol l−1 17-hydroxywortmannin (HWT) (for 10 min) and stimulated with 10 nmol l−1N-formyl-Met…
Number of citations: 91 journals.biologists.com
MP Wymann, P Kernen, DA Deranleau… - Journal of Biological …, 1989 - Elsevier
… No burst oscillationc~ were observed at high agonist concentrations (50-1100 nM) unless the fungal metabolite 17-hydroxywortmannin was added prior to stimulation. In the absence of …
Number of citations: 76 www.sciencedirect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。